
A Technical Guide to the Chemical Properties of
N-benzyloxycarbonyl-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: N-(Benzyloxycarbonyl)-DL-alanine

Cat. No.: B372342 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-benzyloxycarbonyl-DL-alanine (also known as Cbz-DL-Ala-OH or Z-DL-Ala-OH) is a

synthetic amino acid derivative that plays a crucial role as a building block in peptide synthesis

and other areas of organic chemistry. The benzyloxycarbonyl (Cbz or Z) group serves as a key

protecting group for the amine functionality of alanine, preventing unwanted side reactions

during peptide coupling and other chemical transformations. Its racemic nature, containing both

D and L enantiomers, makes it a versatile starting material for the synthesis of various chiral

and achiral compounds. This technical guide provides an in-depth overview of the chemical

and physical properties of N-benzyloxycarbonyl-DL-alanine, along with detailed experimental

protocols for its synthesis, analysis, and application.

Chemical and Physical Properties
N-benzyloxycarbonyl-DL-alanine is a white to off-white crystalline powder under standard

conditions. Its fundamental properties are summarized in the tables below.
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Property Value Reference(s)

Appearance
White to almost white

powder/crystal

Molecular Formula C₁₁H₁₃NO₄

Molecular Weight 223.23 g/mol

Melting Point 112.0 to 116.0 °C

Solubility Soluble in methanol.

Storage Temperature

Room temperature

(recommended in a cool, dark

place <15°C)

Chemical Identifiers
Identifier Value Reference(s)

CAS Number 4132-86-9 [1]

EC Number 223-953-6

PubChem CID 736104 (for L-isomer) [2]

Synonyms

N-Cbz-DL-alanine, Z-DL-Ala-

OH, N-Carbobenzoxy-DL-

alanine

Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of N-

benzyloxycarbonyl-DL-alanine. Below are the expected spectral data based on the analysis of

the compound and its enantiomers.

¹H and ¹³C NMR Spectroscopy
The following tables outline the predicted chemical shifts for N-benzyloxycarbonyl-DL-alanine.

Actual values may vary slightly depending on the solvent and concentration.
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Table of Predicted ¹H NMR Spectral Data

Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

Aromatic (C₆H₅) ~7.35 m 5H

Benzyl CH₂ ~5.12 s 2H

α-CH ~4.35 q 1H

Alanine CH₃ ~1.42 d 3H

NH ~5.3 br s 1H

COOH >10 br s 1H

Table of Predicted ¹³C NMR Spectral Data

Assignment Chemical Shift (δ, ppm)

Carboxylic Acid (C=O) ~176

Carbamate (C=O) ~156

Aromatic (C₆H₅) ~136 (ipso), ~128.5, ~128.1, ~127.9

Benzyl (CH₂) ~67

α-CH ~50

Alanine (CH₃) ~18

Infrared (IR) Spectroscopy
The IR spectrum of N-benzyloxycarbonyl-DL-alanine is characterized by the following

absorption bands:

Table of Characteristic IR Absorption Bands
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Functional Group Vibration Position (cm⁻¹) Intensity

O-H (Carboxylic Acid) Stretch 3300-2500 Broad

N-H (Amide) Stretch 3350-3250 Medium

C-H (Aromatic) Stretch 3100-3000 Medium

C-H (Aliphatic) Stretch 3000-2850 Medium

C=O (Carboxylic Acid) Stretch ~1720 Strong

C=O (Carbamate) Stretch ~1690 Strong

C=C (Aromatic) Stretch 1600-1450 Medium

N-H (Amide) Bend ~1530 Medium

Mass Spectrometry
Electron ionization mass spectrometry of N-benzyloxycarbonyl-DL-alanine is expected to show

a molecular ion peak (M⁺) at m/z = 223. Key fragmentation patterns include the loss of the

benzyl group and decarboxylation.

Table of Expected Mass Spectrometry Fragments

m/z Fragment Description

223 [C₁₁H₁₃NO₄]⁺ Molecular Ion

178 [C₉H₈NO₂]⁺ Loss of COOH

108 [C₇H₈O]⁺ Benzyl alcohol cation

91 [C₇H₇]⁺
Tropylium ion (from benzyl

group)

74 [C₃H₈NO]⁺ Alanine fragment

Chemical Reactivity and Applications
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The chemical reactivity of N-benzyloxycarbonyl-DL-alanine is primarily centered around the

carboxylic acid group and the benzyloxycarbonyl protecting group.

Peptide Coupling Reactions
N-benzyloxycarbonyl-DL-alanine is widely used in peptide synthesis. The carboxylic acid can

be activated using various coupling reagents to form a peptide bond with the amino group of

another amino acid or peptide.

N-Cbz-DL-Alanine

Activated Intermediate
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(H₂N-CHR'-COOR) N-Cbz-Dipeptide

Coupling
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(e.g., DCC, HBTU)

Base
(e.g., DIEA)
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Caption: Peptide coupling workflow using N-benzyloxycarbonyl-DL-alanine.

Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group is stable under mildly acidic and basic conditions but can be readily removed by

catalytic hydrogenolysis, strong acids, or other reductive methods. This orthogonality is a key

advantage in complex multi-step syntheses.
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Deprotection Methods
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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